N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Description
N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a hydroxy-substituted alkyl chain
Properties
IUPAC Name |
N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-12-10-23-14(18-12)13-9-19(7-8-22-13)15(21)17-6-4-5-16(2,3)11-20/h10,13,20H,4-9,11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWUYANVGDJVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)NCCCC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an appropriate electrophile.
Incorporation of the Hydroxy-Substituted Alkyl Chain: The hydroxy-substituted alkyl chain can be attached through alkylation reactions, using reagents such as alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, or other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving morpholine and thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide depends on its specific application:
Pharmacology: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biology: It may act as a ligand that binds to specific proteins, altering their function and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-4,4-dimethylpentyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other morpholine and thiazole derivatives, such as:
Uniqueness
- The unique combination of the morpholine ring, thiazole ring, and hydroxy-substituted alkyl chain in this compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can lead to specific interactions with molecular targets and potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
